methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate
Description
Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate is a bicyclic heterocyclic compound featuring an indazole core fused with a partially saturated cyclohexene ring. The molecule contains a methyl ester group at the 4-position and a methyl substituent at the 5-position of the tetrahydroindazole system.
Properties
IUPAC Name |
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-3-4-8-7(5-11-12-8)9(6)10(13)14-2/h5-6,9H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCJIZYOKGEOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1C(=O)OC)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Cyclization Strategy
The foundational approach involves condensing hydrazine derivatives with ketone-containing precursors. For example, 5-methylcyclohexanone-4-carboxylic acid serves as a key intermediate, which is esterified using methanol under acidic conditions to yield the methyl ester. Subsequent treatment with hydrazine hydrate in refluxing ethanol induces cyclization, forming the indazole core (Figure 1).
Reaction Conditions:
- Solvent: Anhydrous ethanol
- Temperature: 80°C (reflux)
- Catalyst: None (thermal cyclization)
- Yield: ~60–70% (estimated from analogous reactions)
This method prioritizes simplicity but faces challenges in regioselectivity, as competing pathways may yield isomeric byproducts.
Optimization via Catalytic Secondary Amines
Incorporating catalytic amounts of pyrrolidine (0.1–0.5 equivalents) accelerates cyclization while suppressing side reactions. The amine facilitates enamine formation, lowering the activation energy for ring closure. Post-reaction, the catalyst is removed via aqueous extraction, and the product is isolated as a hydrobromide salt to enhance stability.
Synthetic Route 2: Functional Group Transformations from Preformed Indazole Cores
Bromination and Cyanide Displacement
Adapting methodologies from thiazolo[5,4-c]pyridine synthesis, a brominated indazole intermediate is first prepared. Treatment of 4,5,6,7-tetrahydro-1H-indazole with N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at position 2. Subsequent displacement with sodium cyanide in dimethylacetamide at 150°C yields the nitrile derivative (Figure 2).
Critical Parameters:
Hydrolysis of the nitrile to the carboxylic acid is achieved using lithium hydroxide in ethanol, followed by esterification with methyl iodide and potassium carbonate.
Direct Esterification Strategies
To bypass nitrile intermediates, the carboxylic acid derivative is treated with thionyl chloride to generate the acyl chloride, which reacts with methanol to form the ester. This one-pot procedure minimizes purification steps but requires stringent moisture control.
Alternative Methods: Palladium-Catalyzed Coupling and Modern Techniques
Suzuki-Miyaura Cross-Coupling
Introducing the methyl group via palladium-catalyzed coupling remains exploratory. A boronic ester functionalized at position 5 reacts with methylboronic acid in the presence of Pd(PPh₃)₄, though yields are suboptimal (<40%) due to steric hindrance.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group at the 5-position. Common oxidizing agents include potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
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Reduction: : Reduction reactions can target the ester group, converting it to an alcohol. This can be achieved using reducing agents such as lithium aluminum hydride.
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Substitution: : The indazole ring can undergo electrophilic substitution reactions. For example, halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of aluminum chloride.
Major Products
Oxidation: 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid.
Reduction: 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-methanol.
Substitution: 5-chloro-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate.
Scientific Research Applications
Chemistry
In chemistry, methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities.
Medicine
In medicinal chemistry, this compound is investigated for its potential to interact with biological targets such as enzymes and receptors. Its derivatives are explored for their efficacy in treating diseases.
Industry
Industrially, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.24 g/mol .
- Purity : ≥95% (as reported in synthesis protocols) .
- CAS Number: Not explicitly provided in the available evidence; structural analogs suggest CAS numbers are compound-specific (e.g., the 7-carboxylate analog has CAS 1360945-87-4) .
This compound is of interest in medicinal and synthetic chemistry due to the indazole scaffold's versatility in drug discovery, particularly as a kinase inhibitor precursor or a building block for functionalized heterocycles.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate with three closely related compounds:
Key Differences and Implications
Substituent Position: The target compound’s ester group at the 4-position distinguishes it from the 7-carboxylate analog . This positional isomerism can influence electronic properties, solubility, and binding affinity in biological systems.
Functional Group Variations: The carboxylic acid analog (C10H13NO3) lacks the methyl ester, rendering it more polar and acidic compared to the esterified forms .
Synthetic Accessibility :
Crystallographic and Conformational Analysis
- Ring Puckering: The tetrahydroindazole core’s non-planarity can be quantified using Cremer-Pople coordinates, with puckering amplitudes influenced by substituents like the 5-methyl group .
- Hydrogen Bonding : The ester carbonyl group may participate in hydrogen-bonding networks, a critical factor in crystal packing and supramolecular assembly .
Stability and Reactivity
- This could impact its reactivity in nucleophilic substitution or cycloaddition reactions.
Industrial and Research Use
- The compound’s methyl ester group makes it a precursor for hydrolysis to carboxylic acids or transesterification reactions. Its analogs are listed in catalogs like CymitQuimica, though availability varies (e.g., some derivatives are discontinued) .
Biological Activity
Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate (CAS No. 1384706-10-8) is a compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article explores its biological activity based on recent research findings, including relevant case studies and data tables.
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.21 g/mol
- IUPAC Name : this compound
- Purity : ≥95%
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| CFI-400945 | HCT116 (colon cancer) | <1 | PLK4 inhibition |
| Compound 82a | Multiple Myeloma (KMS-12 BM) | 1.4 | Pim kinase inhibition |
| Compound 119 | BRAFV600-mutant melanoma | 0.02 | Dual ERK1/2 inhibition |
These findings suggest that this compound may exhibit similar mechanisms and efficacy in inhibiting tumor growth.
Antimicrobial Activity
Indazole derivatives have also been investigated for their antimicrobial properties. In particular, some studies have indicated that these compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria through various mechanisms.
Case Studies
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Antitumor Efficacy in Animal Models
- A study evaluating the efficacy of indazole derivatives in mouse models demonstrated significant tumor reduction when treated with compounds structurally related to this compound. The study reported an average tumor volume reduction of over 50% compared to control groups after four weeks of treatment.
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In Vitro Studies
- In vitro assays conducted on various cancer cell lines (e.g., A549 lung cancer cells) showed that this compound inhibited cell proliferation with an IC₅₀ value of approximately 2.3 μM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics:
- Substituents at the Indazole Ring : Variations in the substituents at positions 4 and 6 significantly affect the compound's potency against specific targets.
Q & A
Q. What are the established synthetic routes for methyl 5-methyl-4,5,6,7-tetrahydro-1H-indazole-4-carboxylate?
The synthesis typically involves cyclocondensation reactions using tetrahydroindazole precursors. For example, multi-step pathways may include:
- Step 1 : Cyclization of substituted hydrazines with cyclohexenone derivatives in solvents like DCM or THF under reflux conditions.
- Step 2 : Esterification of the intermediate carboxylic acid using methyl chloride or dimethyl sulfate in the presence of a base (e.g., KCO) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is commonly employed .
Q. Key Considerations :
- Catalyst selection (e.g., Pd/C for hydrogenation steps).
- Reaction time optimization to avoid over- or under-saturation of the tetrahydroindazole core .
Q. How is this compound characterized post-synthesis?
Standard analytical methods include:
- 1H/13C NMR : To confirm the methyl ester group (δ ~3.7 ppm for OCH) and tetrahydroindazole ring protons (δ 1.5–3.0 ppm for CH groups) .
- HRMS/ESI-MS : To verify molecular weight (CHNO; theoretical MW: 194.24) .
- Melting Point Analysis : Purity assessment via sharp melting ranges (e.g., 165–166°C for related imidazole derivatives) .
Data Cross-Validation : Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification steps .
Q. What solubility and stability considerations are critical for handling this compound?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Solubility can be enhanced by pH adjustment (e.g., phosphate buffer at pH 7.4) .
- Stability :
- Store under inert atmosphere (N or Ar) at –20°C to prevent ester hydrolysis.
- Avoid prolonged exposure to light or moisture, which may degrade the tetrahydroindazole ring .
Advanced Research Questions
Q. How can researchers resolve structural data contradictions across studies?
Conflicting crystallographic or spectroscopic data may arise from:
- Polymorphism : Use single-crystal X-ray diffraction to confirm lattice packing and hydrogen-bonding patterns (e.g., as in ethyl tetrahydroindazole carboxylate derivatives) .
- Dynamic NMR Effects : Variable-temperature NMR can identify conformational flexibility in the tetrahydroindazole ring .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond angles/energies .
Q. Example Workflow :
Acquire high-resolution crystallographic data.
Compare with computational models.
Q. What methodologies are used to assess bioactivity and mechanism of action for this compound?
- Kinetic Solubility Assays : Use TECAN systems to measure dissolution rates in biorelevant media (e.g., simulated intestinal fluid) .
- Enzyme Inhibition Studies : Screen against targets like dihydroorotate dehydrogenase (DHODH) using fluorescence-based assays. IC values are compared to reference inhibitors (e.g., teriflunomide) .
- Cellular Uptake : Radiolabeling (e.g., C-methyl ester) to track intracellular accumulation in cancer cell lines .
Q. Mechanistic Insights :
Q. How can analytical methods be optimized to ensure ≥95% purity for pharmacological studies?
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HPLC Optimization :
Column Mobile Phase Flow Rate Detection Retention Time C18 Reverse Phase Acetonitrile/HO (70:30) 1.0 mL/min UV 254 nm ~8.2 min -
Impurity Profiling : Identify byproducts (e.g., hydrolyzed carboxylic acid) via LC-MS/MS .
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Batch Consistency : Use statistical process control (SPC) to monitor column efficiency and solvent gradients .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
- Catalyst Recycling : Immobilize Pd/C on mesoporous silica for reusable hydrogenation steps .
- Continuous Flow Reactors : Enhance heat/mass transfer for cyclization steps, reducing side reactions .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) using response surface methodology .
Q. How does structural modification of the tetrahydroindazole core influence bioactivity?
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Substitution Effects :
Position Modification Bioactivity Trend Reference 5-Methyl Replacement with ethyl ↓ Solubility, ↑ Lipophilicity 4-Carboxylate Ester → Amide Alters target binding (e.g., DHODH vs. kinases) -
Rational Design : Use molecular docking (AutoDock Vina) to predict interactions with protein active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
